molecular formula C26H22ClFN6O B2732729 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 931743-29-2

1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2732729
CAS No.: 931743-29-2
M. Wt: 488.95
InChI Key: WOBMVWTUQSOQHN-UHFFFAOYSA-N
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Description

1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a fluorophenyl group, and a methoxyphenyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazoloquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a substitution reaction where a fluorophenyl group is introduced to the triazoloquinazoline core.

    Attachment of the Methoxyphenyl Piperazine Moiety: This step involves the coupling of the methoxyphenyl piperazine to the core structure, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may introduce new functional groups to the core structure.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(2-fluorophenyl)-4-methoxybenzamide: This compound shares some structural similarities but lacks the triazoloquinazoline core.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups may have similar properties but different core structures.

    Piperazine derivatives: Compounds with piperazine moieties may exhibit similar biological activities but differ in other structural aspects.

Uniqueness

1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its combination of a triazoloquinazoline core, a fluorophenyl group, and a methoxyphenyl piperazine moiety. This unique structure may confer specific properties and activities that are not present in similar compounds.

Properties

IUPAC Name

7-chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClFN6O/c1-35-23-8-3-2-7-22(23)32-11-13-33(14-12-32)25-20-16-18(27)9-10-21(20)34-26(29-25)24(30-31-34)17-5-4-6-19(28)15-17/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBMVWTUQSOQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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